![molecular formula C15H15NO2 B2525508 {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate CAS No. 338422-69-8](/img/structure/B2525508.png)
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is a chemical compound with the molecular formula C15H15NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a methylene group, and an ammoniumolate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate typically involves the protection of salicylaldehyde to form 2-benzyloxy-benzyl chloride through benzyl protection, deoxidization, and chlorination . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters . The reaction conditions for these methods vary, but they generally require the use of solvents such as toluene or trifluorotoluene and catalysts like magnesium oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The benzylic position is particularly reactive, making it susceptible to oxidation and bromination reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and N-hydroxyimide organocatalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include benzoic acids from oxidation and benzylic halides from substitution reactions .
Aplicaciones Científicas De Investigación
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenethylamines: These compounds share a similar phenyl structure and are known for their roles in medicinal chemistry.
Benzyl Ethers and Esters: Compounds like 2-benzyloxy-1-methylpyridinium triflate are used in similar synthetic applications.
Uniqueness
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
338422-69-8 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
N-methyl-1-(2-phenylmethoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C15H15NO2/c1-16(17)11-14-9-5-6-10-15(14)18-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11- |
Clave InChI |
BRUDIIMWIFKTOZ-WJDWOHSUSA-N |
SMILES isomérico |
C/[N+](=C/C1=CC=CC=C1OCC2=CC=CC=C2)/[O-] |
SMILES |
C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |
SMILES canónico |
C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


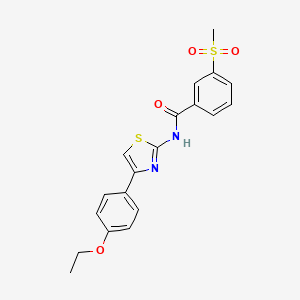
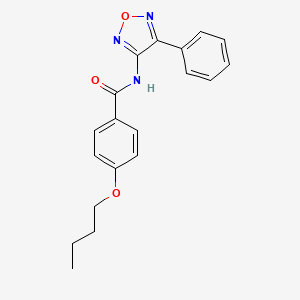
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)
![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2525433.png)
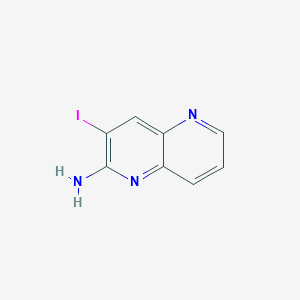
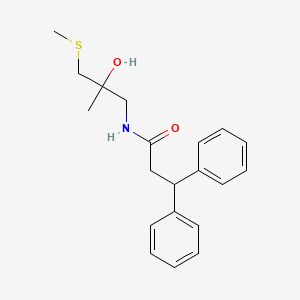
![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)
![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)
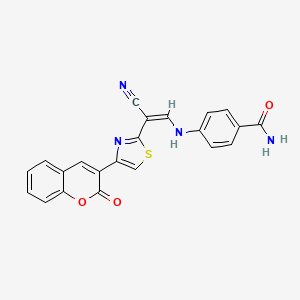
![2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B2525441.png)

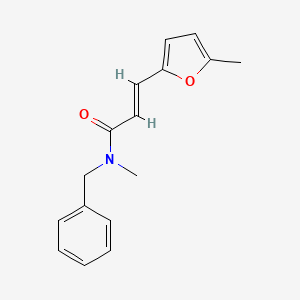
![N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2525446.png)

